molecular formula C21H26N2 B4708286 9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole

9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole

Cat. No.: B4708286
M. Wt: 306.4 g/mol
InChI Key: NONKQZBBCPUNTD-UHFFFAOYSA-N
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Description

9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-ethylcarbazole and 4-methylpiperidine.

    Formation of Intermediate: The intermediate compound is formed by reacting 9-ethylcarbazole with a suitable reagent to introduce the piperidine moiety.

    Final Product Formation: The intermediate is then subjected to further reactions, such as alkylation or substitution, to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler carbazole compounds.

Scientific Research Applications

9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler carbazole derivative without the piperidine moiety.

    4-Methylpiperidine: A piperidine derivative without the carbazole moiety.

    Carbazole: The parent compound of the carbazole family.

Uniqueness

9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole is unique due to the presence of both the carbazole and piperidine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-3-23-20-7-5-4-6-18(20)19-14-17(8-9-21(19)23)15-22-12-10-16(2)11-13-22/h4-9,14,16H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONKQZBBCPUNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCC(CC3)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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